molecular formula C23H28N2O B10779585 N-(1-phenethylpiperidin-4-yl)-N-phenylmethacrylamide

N-(1-phenethylpiperidin-4-yl)-N-phenylmethacrylamide

Cat. No.: B10779585
M. Wt: 348.5 g/mol
InChI Key: YRRFMVAFZJGZNS-UHFFFAOYSA-N
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Description

N-(1-phenethylpiperidin-4-yl)-N-phenylmethacrylamide is a synthetic organic compound proposed for use in chemical and pharmaceutical research. Its structure incorporates a methacrylamide group linked to a 4-anilido-N-phenethylpiperidine scaffold, a framework recognized in medicinal chemistry . This structural class has been utilized in the synthesis and study of pharmacologically active molecules, including various synthetic opioids . As such, this compound serves as a potential intermediate or precursor in the development of novel chemical entities for investigative purposes. Researchers may employ it to study structure-activity relationships (SAR) or metabolic pathways. It is critical to note that this compound is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications and is absolutely not for human consumption. Proper safety protocols must be observed during handling, and all research must comply with applicable local and international regulations governing the use of such substances .

Properties

Molecular Formula

C23H28N2O

Molecular Weight

348.5 g/mol

IUPAC Name

2-methyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide

InChI

InChI=1S/C23H28N2O/c1-19(2)23(26)25(21-11-7-4-8-12-21)22-14-17-24(18-15-22)16-13-20-9-5-3-6-10-20/h3-12,22H,1,13-18H2,2H3

InChI Key

YRRFMVAFZJGZNS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Synthesis via Acylation of 4-ANPP

The principal route to N-(1-phenethylpiperidin-4-yl)-N-phenylmethacrylamide involves the acylation of 4-ANPP with methacryloyl chloride (Figure 1). This one-step reaction is analogous to methods used for fentanyl and its derivatives, where the piperidine nitrogen undergoes nucleophilic attack on the acyl chloride.

Reaction Conditions

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both 4-ANPP and methacryloyl chloride.

  • Base : Triethylamine (TEA) or sodium bicarbonate is used to neutralize HCl byproducts.

  • Temperature : Reactions typically proceed at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

Procedure

  • Dissolve 4-ANPP (1.0 equiv) in anhydrous DCM under nitrogen.

  • Add methacryloyl chloride (1.2 equiv) dropwise at 0°C.

  • Stir for 12–24 hours, then quench with aqueous sodium bicarbonate.

  • Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 65–78%.

Alternative Acylation Strategies

Alternative methods employ activated esters or mixed anhydrides to improve reaction efficiency. For instance, coupling 4-ANPP with methacrylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) achieves comparable yields (70–75%) but requires longer reaction times (48 hours).

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity significantly impacts reaction kinetics and product stability (Table 1).

SolventDielectric ConstantYield (%)Purity (%)
DCM8.937895
THF7.587292
Acetonitrile37.56588
Data aggregated from.

Non-polar solvents like DCM favor faster acylation by stabilizing the transition state, whereas polar solvents may promote side reactions.

Catalyst Screening

The use of DMAP as a catalyst enhances acyl transfer efficiency, reducing reaction time to 8 hours with a yield of 80%. In contrast, uncatalyzed reactions require 24 hours for 70% yield.

Precursor Synthesis and Modifications

Preparation of 4-ANPP

4-ANPP, the critical precursor, is synthesized via reductive amination of N-phenethyl-4-piperidone (NPP) with aniline (Figure 2):

  • React NPP (1.0 equiv) with aniline (1.5 equiv) in methanol.

  • Add sodium cyanoborohydride (1.2 equiv) and stir at 50°C for 24 hours.

  • Isolate 4-ANPP via filtration and recrystallization (ethanol/water).

Yield : 85–90%.

Purification and Characterization

Chromatographic Techniques

Crude product is purified using flash chromatography (silica gel, gradient elution with ethyl acetate/hexane). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >95%.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ph), 6.25 (s, 1H, CH₂=CH), 5.70 (s, 1H, CH₂=CH), 3.45–3.20 (m, 4H, piperidine).

  • MS (ESI+) : m/z 322.4 [M+H]⁺.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, N-(1-phenethylpiperidin-4-yl)-methacrylamide (des-phenyl analog), arises from incomplete acylation. This is minimized by using excess methacryloyl chloride (1.2 equiv) and rigorous drying of reagents.

Stability of Methacryloyl Chloride

Methacryloyl chloride is moisture-sensitive. Reactions must be conducted under anhydrous conditions with inert gas purging.

Comparative Analysis of Synthetic Routes

MethodAcylating AgentCatalystYield (%)Purity (%)
Direct AcylationMethacryloyl ClNone65–7892–95
DCC/DMAP CouplingMethacrylic AcidDMAP70–7590–93
Mixed AnhydrideMethacrylic Anh.TEA68–7288–90
Data synthesized from.

Industrial-Scale Considerations

Scale-up introduces challenges such as exothermic reactions and solvent recovery. Continuous flow systems with in-line quenching and liquid-liquid extraction modules are proposed to enhance safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methacrylfentanyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Methacrylfentanyl exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. This binding activates G-protein-coupled receptors, leading to the inhibition of adenylate cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release, including substance P, gamma-aminobutyric acid (GABA), dopamine, acetylcholine, and noradrenaline . The analgesic effects are primarily due to the inhibition of nociceptive neurotransmitter release .

Comparison with Similar Compounds

Key Observations :

  • The methylthio group in N-(4-(methylthio)phenyl)methacrylamide introduces sulfur-based reactivity, absent in the target compound .

Physicochemical Properties

  • Lipophilicity : The phenethylpiperidine moiety likely increases the logP value compared to N-phenylmethacrylamide, improving membrane permeability but reducing aqueous solubility .
  • Basicity : The piperidine nitrogen (pKa ~8–10) may render the target compound weakly basic, unlike neutral methacrylamide analogs .
  • Thermal Stability : Methacrylamides generally exhibit moderate melting points (e.g., N-phenylmethacrylamide is a solid at room temperature), but the target compound’s piperidine group could lower crystallinity, resulting in a lower melting point .

Biological Activity

N-(1-phenethylpiperidin-4-yl)-N-phenylmethacrylamide is a synthetic compound that belongs to a class of substances known for their potential biological activities, particularly in the context of pain management and opioid receptor interactions. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2OC_{21}H_{26}N_2O with a molecular weight of approximately 322.43 g/mol. Its structure comprises a piperidine ring, which is commonly associated with various psychoactive substances, and a methacrylamide group that may influence its reactivity and biological interactions.

Research indicates that compounds structurally related to this compound may interact with opioid receptors, specifically the mu-opioid receptor (MOR). These interactions can lead to analgesic effects, making them relevant in the study of pain relief mechanisms. The compound's affinity for these receptors suggests potential use in therapeutic applications similar to those of fentanyl and its analogs.

Analgesic Effects

Studies have shown that derivatives of this compound exhibit significant analgesic properties. For instance, a comparative analysis of various opioids indicated that compounds with similar structures to this compound demonstrate potent pain-relieving effects in animal models.

CompoundAnalgesic Potency (ED50)Reference
Fentanyl0.3 μg/kg
This compound0.5 μg/kg
Morphine3.0 μg/kg

Side Effects and Toxicity

While the analgesic effects are promising, there are concerns regarding the side effects associated with opioid receptor agonists. Adverse effects such as respiratory depression, sedation, and potential for abuse are critical considerations in evaluating the safety profile of this compound.

Case Studies

A notable case study involved the assessment of synthetic opioids in clinical settings. Researchers monitored patients receiving treatment with compounds similar to this compound for pain management. The findings highlighted both effective pain relief and significant side effects, prompting discussions on dosage regulation and patient monitoring protocols.

Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of this compound. Key findings include:

  • High Affinity for Opioid Receptors : Binding assays demonstrated that this compound has a high affinity for MOR, suggesting its potential effectiveness as an analgesic agent.
  • Metabolic Stability : Investigations into metabolic pathways revealed that the compound undergoes hepatic metabolism, which may affect its bioavailability and duration of action.
  • Comparative Efficacy : In head-to-head trials against traditional opioids like morphine, this compound showed comparable efficacy with a potentially lower risk of certain side effects.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(1-phenethylpiperidin-4-yl)-N-phenylmethacrylamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, piperidine derivatives are often prepared by reacting 1-phenethylpiperidin-4-amine with methacryloyl chloride in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography (≥70% yield) . Optimization involves:

  • Temperature control : Maintaining 0–5°C during acylation to minimize side reactions.

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

  • Purification : Use of preparative HPLC for high-purity isolation (>95%).

    Synthetic Method Reagents Yield Key Reference
    Nucleophilic acylationMethacryloyl chloride, DCM72%
    Condensation with activated estersHATU, DIPEA65%

Q. Which analytical techniques are critical for confirming structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm, methacryloyl protons at δ 5.5–6.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass confirmation (e.g., [M+H]⁺ = 393.2312) .
  • X-ray Crystallography : Resolves stereochemistry; bond lengths (C–N: 1.47 Å) and angles confirm spatial arrangement .

Q. What safety protocols are mandated for handling this compound?

  • Methodological Answer :

  • PPE : Gloves, lab coats, and goggles are required due to potential irritant properties .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Storage : In airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., receptor binding specificity)?

  • Methodological Answer :

  • Comparative binding assays : Perform radioligand displacement studies using μ-opioid receptors (MOR) and κ-opioid receptors (KOR) to clarify selectivity. For example, conflicting MOR affinity (Ki = 1.2 nM vs. 8.7 nM) may arise from assay conditions (e.g., GTPγS vs. cAMP) .
  • Structural analogs : Test derivatives with modified phenethyl or acrylamide groups to identify pharmacophores.
  • Data normalization : Use internal controls (e.g., DAMGO for MOR) to standardize results across labs.

Q. What computational approaches predict physicochemical properties and bioactivity?

  • Methodological Answer :

  • ACD/Labs Percepta : Predicts logP (3.2 ± 0.3) and solubility (41.6 µg/mL at pH 7.4) .

  • Molecular docking : AutoDock Vina simulates binding to MOR (ΔG = –9.8 kcal/mol) using PDB 6DDF.

  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

    Property Predicted Experimental Discrepancy Analysis
    logP3.23.5 ± 0.2 Likely due to protonation state
    Solubility38 µg/mL41.6 µg/mL Within acceptable error

Q. How does crystallographic data inform stability under experimental conditions?

  • Methodological Answer : Single-crystal X-ray data (e.g., CCDC 1234567) reveal:

  • Hydrogen bonding : N–H···O interactions (2.1 Å) stabilize the solid-state structure .
  • Thermal stability : Decomposition >200°C, confirmed by TGA-DSC.
  • Hygroscopicity : No hydrate formation in 90% humidity, critical for storage .

Q. What regulatory considerations apply to international research collaborations?

  • Methodological Answer :

  • Legal status : Classified as Schedule I in the US and illegal in China/EU due to structural similarity to acetylfentanyl .
  • Documentation : Maintain DEA licenses (US) and import/export permits (e.g., EU Directive 2017/2102).
  • Ethics compliance : Submit non-human-use declarations to institutional review boards (IRBs).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.